Benzamide, p-isopropoxy-N-(3-piperidinopropyl)thio-
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Overview
Description
Benzamide, p-isopropoxy-N-(3-piperidinopropyl)thio-: is a chemical compound with the molecular formula C18H28N2OS . It is a derivative of benzamide, characterized by the presence of an isopropoxy group at the para position and a piperidinopropylthio group attached to the nitrogen atom of the benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, p-isopropoxy-N-(3-piperidinopropyl)thio- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as p-isopropoxybenzoyl chloride and 3-piperidinopropylamine.
Formation of Benzamide Derivative: The p-isopropoxybenzoyl chloride is reacted with 3-piperidinopropylamine in the presence of a base, such as triethylamine (TEA), in an organic solvent like tetrahydrofuran (THF).
Thioamide Formation: The benzamide derivative is then treated with a sulfurizing agent, such as Lawesson’s reagent, to introduce the thioamide functionality, resulting in the formation of Benzamide, p-isopropoxy-N-(3-piperidinopropyl)thio-.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzamide, p-isopropoxy-N-(3-piperidinopropyl)thio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the thioamide group to an amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), ethanol.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
Benzamide, p-isopropoxy-N-(3-piperidinopropyl)thio- has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: It is used in biological assays to study its effects on cellular processes and molecular pathways.
Industrial Applications: The compound is utilized in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzamide, p-isopropoxy-N-(3-piperidinopropyl)thio- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes involved in neurotransmission, such as serotonin receptors (5-HT1, 5-HT2, 5-HT4) and dopamine receptors.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and neurotransmitter release.
Comparison with Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used as a starting material for various derivatives.
Cinitapride: A benzamide with gastroprokinetic and antiemetic properties, used for gastrointestinal motility disorders.
Metoclopramide: A benzamide derivative used as an antiemetic and gastroprokinetic agent.
Uniqueness: Benzamide, p-isopropoxy-N-(3-piperidinopropyl)thio- is unique due to its specific structural modifications, which confer distinct pharmacological properties. The presence of the piperidinopropylthio group enhances its interaction with certain molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
32412-14-9 |
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Molecular Formula |
C18H28N2OS |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
N-(3-piperidin-1-ylpropyl)-4-propan-2-yloxybenzenecarbothioamide |
InChI |
InChI=1S/C18H28N2OS/c1-15(2)21-17-9-7-16(8-10-17)18(22)19-11-6-14-20-12-4-3-5-13-20/h7-10,15H,3-6,11-14H2,1-2H3,(H,19,22) |
InChI Key |
OLLYTFXTSAGHOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=S)NCCCN2CCCCC2 |
Origin of Product |
United States |
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